methyl 4-amino-5-chloro-2-ethoxybenzoate methyl 4-amino-5-chloro-2-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794387
InChI: InChI=1S/C10H12ClNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3
SMILES: CCOC1=CC(=C(C=C1C(=O)OC)Cl)N
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

methyl 4-amino-5-chloro-2-ethoxybenzoate

CAS No.:

Cat. No.: VC13794387

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-amino-5-chloro-2-ethoxybenzoate -

Specification

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name methyl 4-amino-5-chloro-2-ethoxybenzoate
Standard InChI InChI=1S/C10H12ClNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3
Standard InChI Key NMGBXFJAUQDKNO-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1C(=O)OC)Cl)N
Canonical SMILES CCOC1=CC(=C(C=C1C(=O)OC)Cl)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of methyl 4-amino-5-chloro-2-ethoxybenzoate is C10_{10}H12_{12}ClNO3_3, yielding a molecular weight of 229.66 g/mol . This places it within a class of moderately polar organic compounds capable of participating in hydrogen bonding due to its amino and ester functional groups.

Structural Features and Isomerism

The compound’s structure is defined by:

  • Amino group (-NH2_2): Positioned para to the ester group, enhancing reactivity in electrophilic substitution reactions.

  • Chlorine atom: Located meta to the amino group, contributing to steric and electronic effects.

  • Ethoxy group (-OCH2_2CH3_3): Ortho to the ester, influencing solubility and steric hindrance .

Key derivatives include methyl 4-acetamido-5-chloro-2-ethoxybenzoate (C12_{12}H14_{14}ClNO4_4), where the amino group is acetylated .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate can be inferred from analogous pathways for methoxy-substituted derivatives :

  • Ethylation of 4-Amino-5-chloro-2-hydroxybenzoic Acid:

    • Reacting 4-amino-5-chloro-2-hydroxybenzoic acid with ethylating agents (e.g., diethyl sulfate) in alkaline conditions introduces the ethoxy group.

    • Subsequent esterification with methanol under acidic conditions yields the methyl ester .

  • Chlorination of Methyl 4-Amino-2-ethoxybenzoate:

    • Methyl 4-amino-2-ethoxybenzoate undergoes regioselective chlorination at the 5-position using iodobenzene dichloride (PhICl2_2) in tetrahydrofuran or acetone .

  • Deacetylation of Methyl 4-Acetamido-5-chloro-2-ethoxybenzoate:

    • Hydrolysis of the acetamido group (e.g., using HCl or NaOH) removes the acetyl protecting group to yield the free amino compound .

Key Reaction Conditions

  • Chlorination: Conducted at 0–5°C with iodobenzene dichloride to ensure regioselectivity .

  • Ethylation: Requires anhydrous conditions to prevent hydrolysis of the ethoxy group .

  • Esterification: Catalyzed by sulfuric acid or thionyl chloride in methanol .

Physicochemical Properties

Solubility and Stability

  • Water solubility: Estimated at <1 g/L due to hydrophobic ethoxy and aromatic groups .

  • Organic solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and ethyl acetate .

  • Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage at 2–8°C .

Spectroscopic Data

  • IR spectroscopy: Peaks at 3300 cm1^{-1} (N-H stretch), 1700 cm1^{-1} (C=O ester), and 750 cm1^{-1} (C-Cl) .

  • NMR (¹H):

    • δ 1.4 ppm (triplet, -OCH2_2CH3_3)

    • δ 3.9 ppm (singlet, -OCH3_3)

    • δ 6.8–7.5 ppm (aromatic protons) .

Pharmaceutical Applications

Role as a Synthetic Intermediate

Methyl 4-amino-5-chloro-2-ethoxybenzoate serves as a precursor to antiemetic agents such as metoclopramide and its derivatives . For example:

  • Metoclopramide synthesis: Reacting the compound with N,N-diethyl ethylenediamine forms the active pharmaceutical ingredient (API) .

Biotransformation Studies

The compound is a metabolite of acetylated analogs like methyl 4-acetamido-5-chloro-2-ethoxybenzoate, which undergo hepatic deacetylation in vivo .

Challenges and Future Directions

Synthetic Optimization

Current yields for chlorination and deacetylation steps rarely exceed 70%, necessitating catalyst development (e.g., phase-transfer catalysts) .

Expanding Therapeutic Applications

Ongoing research explores derivatives for gastroprokinetic agents and dopamine D2_2 receptor antagonists .

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